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Compound of Interest

Compound Name: 2-Bromo-1,1-dimethoxyethane

Cat. No.: B145963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1,1-dimethoxyethane (CAS No. 7252-83-7), a key intermediate in various organic

syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, along with standardized experimental protocols for data

acquisition. This document is intended to be a valuable resource for the characterization and

quality control of this compound in a research and development setting.

Molecular Structure
The molecular structure of 2-Bromo-1,1-dimethoxyethane is presented below, with atoms

numbered for reference in the NMR data tables.

Caption: Molecular Structure of 2-Bromo-1,1-dimethoxyethane.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry for 2-Bromo-1,1-dimethoxyethane.

Table 1: ¹H NMR Spectral Data
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Signal
Assignment

Chemical Shift
(δ) [ppm]

Multiplicity Integration
Coupling
Constant (J)
[Hz]

H-1 4.56 Triplet (t) 1H 5.5

H-2 3.40 Doublet (d) 2H 5.5

H-3, H-4 3.37 Singlet (s) 6H N/A

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)
Carbon Assignment Chemical Shift (δ) [ppm]

C-1 101.5

C-2 35.0

C-3, C-4 54.0

Note: The ¹³C NMR data is predicted based on established chemical shift principles as

experimental data was not readily available in peer-reviewed literature.

Table 3: Infrared (IR) Spectral Data
Wavenumber [cm⁻¹] Intensity

Vibrational Mode
Assignment

2990-2830 Strong C-H stretch (alkane)

1450, 1370 Medium C-H bend (alkane)

1190-1050 Strong C-O stretch (acetal)

680-550 Medium-Strong C-Br stretch

Sample form: Neat liquid

Table 4: Mass Spectrometry (EI) Data
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m/z Relative Intensity (%) Assignment

168/170 < 1 [M]⁺ (Molecular ion)

137/139 15 [M - OCH₃]⁺

75 100 [CH(OCH₃)₂]⁺

43 30 [C₃H₇]⁺ or [CH₃CO]⁺

Ionization mode: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are designed for researchers and scientists to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation

Dissolve ~10-20 mg of sample in ~0.6 mL CDCl3

Transfer to 5 mm NMR tube

Instrument Setup (400 MHz Spectrometer)

Lock on CDCl3 signal

Shim magnet for homogeneity

Data Acquisition

¹H NMR: 16 scans, 2s relaxation delay ¹³C NMR: 1024 scans, 2s relaxation delay (proton decoupled)

Data Processing

Fourier Transform

Phase and baseline correction

Reference to TMS (0 ppm)

Click to download full resolution via product page

Caption: Experimental workflow for NMR spectroscopy.
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1. Sample Preparation:

Accurately weigh approximately 10-20 mg of 2-Bromo-1,1-dimethoxyethane.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

Locking: The instrument's magnetic field is locked onto the deuterium signal of the CDCl₃

solvent.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain

sharp, symmetrical peaks.

¹H NMR Acquisition: A standard one-pulse sequence is used with a 90° pulse. Typically, 16

scans are acquired with a relaxation delay of 2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with

single lines for each carbon environment. Due to the low natural abundance of ¹³C, a higher

number of scans (e.g., 1024) is typically required, with a relaxation delay of 2 seconds.

3. Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

The resulting spectrum is phase-corrected and the baseline is corrected to ensure accurate

integration.

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (ATR)

Clean ATR crystal with isopropanol

Apply a drop of neat liquid sample

Instrument Setup (FT-IR)

Collect background spectrum

Data Acquisition

Collect sample spectrum (16 scans, 4000-400 cm⁻¹)

Data Processing

ATR and baseline correction

Peak picking and assignment

Click to download full resolution via product page

Caption: Experimental workflow for FT-IR spectroscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b145963?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a

volatile solvent such as isopropanol, and allow it to dry completely.

Apply a small drop of the neat 2-Bromo-1,1-dimethoxyethane liquid directly onto the center

of the ATR crystal.

2. Instrument Parameters (FT-IR Spectrometer):

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to

subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

Sample Scan: The sample spectrum is acquired over a range of 4000 to 400 cm⁻¹. Typically,

16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

The spectrum is typically displayed in terms of transmittance or absorbance.

An ATR correction may be applied, and the baseline is corrected.

The wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)
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Sample Introduction (GC-MS)

Inject dilute solution into GC

Separate on capillary column

Ionization (Electron Ionization)

70 eV electron beam

Mass Analysis (Quadrupole)

Scan m/z range (e.g., 40-200 amu)

Detection and Data Acquisition

Generate mass spectrum

Fragment Interpretation

Click to download full resolution via product page

Caption: Experimental workflow for mass spectrometry.
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1. Sample Introduction:

A dilute solution of 2-Bromo-1,1-dimethoxyethane in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared.

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for

separation from any impurities.

2. Ionization (Electron Ionization - EI):

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are bombarded with a high-energy electron beam (typically 70 eV). This

causes the removal of an electron to form a molecular ion ([M]⁺) and induces fragmentation.

3. Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) using a mass analyzer, such as a quadrupole.

4. Detection and Data Processing:

The ions are detected, and a mass spectrum is generated, which plots the relative

abundance of the ions as a function of their m/z ratio.

The molecular ion peak and the major fragment peaks are identified and their relative

intensities are determined.

Mass Spectrometry Fragmentation Pathway
The electron ionization of 2-Bromo-1,1-dimethoxyethane leads to the formation of a

molecular ion, which is often of low abundance due to its instability. The molecule readily

undergoes fragmentation, with the most prominent pathway being the loss of a methoxy radical

followed by the loss of a bromine radical, leading to the stable acylium ion. The base peak at

m/z 75 corresponds to the [CH(OCH₃)₂]⁺ fragment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b145963?utm_src=pdf-body
https://www.benchchem.com/product/b145963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[BrCH₂CH(OCH₃)₂]⁺˙
m/z 168/170

[BrCH₂CH(OCH₃)]⁺
m/z 137/139

Loss of •OCH₃

[CH(OCH₃)₂]⁺
m/z 75

Loss of •CH₂Br

[CH₂CH(OCH₃)₂]⁺
m/z 89 - •OCH₃ - •Br - •CH₂Br

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-Bromo-1,1-dimethoxyethane in EI-MS.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-1,1-
dimethoxyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145963#spectroscopic-data-nmr-ir-ms-of-2-bromo-1-
1-dimethoxyethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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